2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
This compound features a benzothieno[2,3-d]pyrimidin-4-one core substituted with a 4-ethoxyphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-fluorophenyl group. The 4-ethoxy and 3-fluoro substituents likely influence solubility, metabolic stability, and target affinity, as seen in structurally related compounds .
Properties
Molecular Formula |
C26H24FN3O3S2 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C26H24FN3O3S2/c1-2-33-19-12-10-18(11-13-19)30-25(32)23-20-8-3-4-9-21(20)35-24(23)29-26(30)34-15-22(31)28-17-7-5-6-16(27)14-17/h5-7,10-14H,2-4,8-9,15H2,1H3,(H,28,31) |
InChI Key |
LHOOAVDFKFBIIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=CC=C4)F)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Benzothienopyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the benzothienopyrimidine core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using ethoxybenzene derivatives and suitable catalysts.
Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the benzothienopyrimidine intermediate with a fluorophenylacetamide derivative. This step may require the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and low temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides, and solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous compounds.
Computational Similarity and Bioactivity Trends
- Tanimoto Coefficient Analysis : Compounds with >70% structural similarity (e.g., similar core and substituent electronic profiles) often share overlapping bioactivity profiles, as seen in and . The target compound’s 3-fluorophenyl group may confer distinct target selectivity compared to 4-methyl or 3,5-dimethyl analogues.
Key Research Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., -F, -CF₃) enhance metabolic stability but may reduce aqueous solubility.
- Bulky substituents (e.g., 3,5-dimethylphenyl) improve target binding affinity but complicate synthesis .
Bioactivity Clustering : Structural analogues with ethoxyphenyl or methoxyphenyl groups cluster in bioactivity assays related to kinase inhibition and receptor antagonism .
Synthetic Scalability : The use of anhydrous K₂CO₃ in acetone () is a robust method for acetamide coupling, though purification remains challenging for polar derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
